molecular formula C17H14N2O3 B2455647 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 1105243-40-0

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Cat. No. B2455647
CAS RN: 1105243-40-0
M. Wt: 294.31
InChI Key: VXTCTRAXCNCSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is a synthetic derivative of isoxazole and indole, which are two important molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against various viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone in lab experiments include its high potency and selectivity towards various enzymes and signaling pathways. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity towards cells at high concentrations.

Future Directions

There are several future directions for the study of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone. One direction is to further investigate the mechanism of action of this compound and its potential targets in cells. Another direction is to explore the use of this compound as a fluorescent probe for imaging biological systems. Additionally, this compound could be further studied for its potential applications in drug discovery and development.

Synthesis Methods

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can be synthesized using a multistep reaction involving various reagents and conditions. The first step involves the synthesis of 5-(furan-2-yl)isoxazole from furan-2-carboxylic acid and hydroxylamine hydrochloride in the presence of a base. The second step involves the synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)acetaldehyde from 5-(furan-2-yl)isoxazole and acetaldehyde in the presence of a catalyst. The final step involves the synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone from 2-(5-(furan-2-yl)isoxazol-3-yl)acetaldehyde and indole-3-carboxaldehyde in the presence of a base and a catalyst.

Scientific Research Applications

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(19-8-7-12-4-1-2-5-14(12)19)11-13-10-16(22-18-13)15-6-3-9-21-15/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTCTRAXCNCSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

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